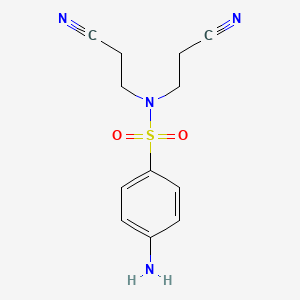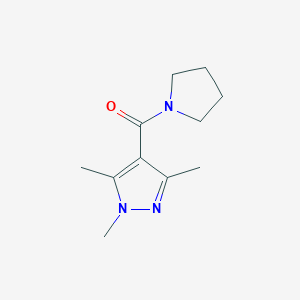![molecular formula C22H18N6O3 B7463851 N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BCQ or quinoxaline derivative and has a molecular formula of C24H20N6O3.
作用机制
The mechanism of action of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide involves the inhibition of various cellular pathways. This compound has been shown to inhibit the activity of various enzymes such as caspases, kinases, and proteases, which are involved in cellular signaling pathways. Additionally, this compound has been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has various biochemical and physiological effects, depending on the application. In cancer research, this compound induces apoptosis in cancer cells, leading to cell death. In neurological research, this compound inhibits the aggregation of amyloid beta peptides, which prevents the formation of plaques in the brain. In antibacterial research, this compound disrupts the cell membrane of bacteria, leading to cell death.
实验室实验的优点和局限性
The advantages of using N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide in lab experiments include its potent activity against various cellular pathways and its potential applications in various fields of scientific research. The limitations of using this compound include its complex synthesis method, which requires the use of various reagents and catalysts, and its potential toxicity to living organisms.
未来方向
There are various future directions for the research and development of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide. Some of the future directions include:
1. Development of Novel Derivatives: Researchers can develop novel derivatives of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide with improved activity and reduced toxicity.
2. Clinical Trials: Researchers can conduct clinical trials to evaluate the safety and efficacy of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide in humans.
3. Application in Agriculture: N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has potential applications in agriculture as a pesticide or herbicide.
4. Application in Material Science: N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has potential applications in material science as a building block for the synthesis of novel materials.
Conclusion:
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide is a chemical compound with potential applications in various fields of scientific research. The synthesis of this compound involves a multi-step process that requires the use of various reagents and catalysts. The mechanism of action of this compound involves the inhibition of various cellular pathways. This compound has various biochemical and physiological effects, depending on the application. The advantages of using this compound in lab experiments include its potent activity against various cellular pathways and its potential applications in various fields of scientific research. The limitations of using this compound include its complex synthesis method and potential toxicity to living organisms. There are various future directions for the research and development of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide, including the development of novel derivatives, conducting clinical trials, and exploring its potential applications in agriculture and material science.
合成方法
The synthesis of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the synthesis of 3-nitrobenzamide by reacting 3-nitrobenzoic acid with thionyl chloride. The second step involves the synthesis of 1-butyl-3-cyanopyrrolo[3,2-b]quinoxaline-2-carboxylic acid by reacting 2-aminopyrrole with 2-cyanobenzoic acid in the presence of a catalyst. The final step involves the condensation of 3-nitrobenzamide and 1-butyl-3-cyanopyrrolo[3,2-b]quinoxaline-2-carboxylic acid to form N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide.
科学研究应用
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has potential applications in various fields of scientific research. Some of the applications include:
1. Cancer Research: N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has shown promising results in inhibiting the growth of cancer cells in vitro. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neurological Research: N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.
3. Antibacterial Research: N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has been shown to have antibacterial properties against various bacterial strains. This compound has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
属性
IUPAC Name |
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c1-2-3-11-27-20(26-22(29)14-7-6-8-15(12-14)28(30)31)16(13-23)19-21(27)25-18-10-5-4-9-17(18)24-19/h4-10,12H,2-3,11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTNAEIBDCJDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)


![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)

![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)

![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
